molecular formula C17H23NO5 B177012 Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- CAS No. 162359-95-7

Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-

Cat. No.: B177012
CAS No.: 162359-95-7
M. Wt: 321.4 g/mol
InChI Key: MUMLICICKYDWFP-UHFFFAOYSA-N
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Description

Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-: is a synthetic organic compound characterized by its complex molecular structure. It is a white to off-white solid at room temperature and is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- typically involves the reaction of acetic anhydride with diethyl 2-acetamido-2-(4-octylphenethyl)malonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and its role in medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
  • Novobiocin analogues

Uniqueness: Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-phenylbutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-13(19)18-17(11-22-14(2)20,12-23-15(3)21)10-9-16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMLICICKYDWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441577
Record name ACETAMIDE, N-[1,1-BIS[(ACETYLOXY)METHYL]-3-PHENYLPROPYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162359-95-7
Record name ACETAMIDE, N-[1,1-BIS[(ACETYLOXY)METHYL]-3-PHENYLPROPYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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